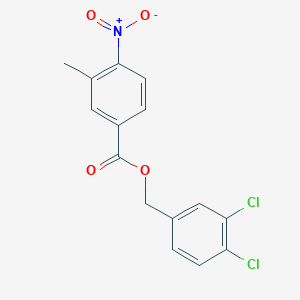![molecular formula C13H10ClN3O2S B5729117 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5729117.png)
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential applications in the field of medicine, particularly in the development of new drugs. In We will also discuss the advantages and limitations of using this compound in lab experiments and list potential future directions for research.
Mecanismo De Acción
The mechanism of action of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). By inhibiting these enzymes, the compound may reduce inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation in animal models of arthritis and colitis. It has also been shown to inhibit tumor growth in animal models of cancer. Additionally, this compound may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in lab experiments is its potential as a therapeutic agent. It has been shown to have anti-inflammatory and anti-tumor properties, which could make it a promising candidate for drug development. However, one limitation of using this compound is its toxicity. Studies have shown that it can be toxic to certain cell types at high concentrations, which could limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide. One area of interest is the development of new drugs based on this compound. Researchers could investigate the structure-activity relationship of this compound and identify analogs with improved pharmacological properties. Another area of interest is the mechanism of action of this compound. Further studies could help to elucidate the molecular targets of this compound and how it exerts its effects. Finally, researchers could investigate the potential applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
The synthesis of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide involves the reaction between 5-chloro-2-pyridinamine and 3-(2-furyl)acrylic acid. The reaction is catalyzed by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a thiolating agent, such as carbon disulfide (CS2). The resulting compound is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. Studies have also suggested that this compound may have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-N-[(5-chloropyridin-2-yl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S/c14-9-3-5-11(15-8-9)16-13(20)17-12(18)6-4-10-2-1-7-19-10/h1-8H,(H2,15,16,17,18,20)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIWBHNDIAHSSP-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5729042.png)
![N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5729050.png)


![methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5729077.png)
![phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate](/img/structure/B5729087.png)
![methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5729100.png)
![N-(4-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5729108.png)
![7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one](/img/structure/B5729116.png)
![methyl 4,5-dimethoxy-2-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5729122.png)

![4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5729139.png)
![4-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5729141.png)
![4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B5729147.png)